Technical Guide: N-Desmethylparoxol Chemical Characteristics
Technical Guide: N-Desmethylparoxol Chemical Characteristics
The following technical guide details the chemical characteristics, synthesis, and analytical profiling of N-Desmethylparoxol , a critical intermediate and impurity in the lifecycle of the antidepressant Paroxetine.
Content Type: Technical Monograph & Experimental Guide Subject: N-Desmethylparoxol (CAS: 125224-43-3) Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Toxicologists[1]
Part 1: Executive Technical Summary[1][2]
N-Desmethylparoxol (systematically: (-)-(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine) is the core pharmacophore scaffold of the selective serotonin reuptake inhibitor (SSRI) Paroxetine.[1] Unlike its parent compound, it lacks the benzodioxolyl ether side chain.[1]
In pharmaceutical development, this compound serves three distinct, critical roles:
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Key Synthetic Intermediate: It is the immediate nucleophilic precursor used to install the sesamol ether linkage during Paroxetine manufacturing.[1]
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Critical Quality Attribute (CQA): Designated as Paroxetine Impurity I (EP/USP), its presence indicates hydrolytic degradation or incomplete synthesis.[1]
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Metabolic Marker: It represents the product of ether cleavage in metabolic degradation pathways, though oxidative demethylenation of the dioxolane ring is the primary metabolic route for Paroxetine.[1]
Nomenclature Clarification: In industrial literature, "Paroxol" often refers to the N-methylated tertiary amine (CAS 105812-81-5).[1] Consequently, the secondary amine variant is designated N-Desmethylparoxol .[1]
Part 2: Chemical Identity & Physicochemical Profile[1][3][4]
Identity Matrix
| Parameter | Technical Specification |
| Common Name | N-Desmethylparoxol |
| Synonyms | Paroxetine Impurity I; (-)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine |
| CAS Number | 125224-43-3 (Free Base); 220548-73-2 (HCl Salt) |
| Molecular Formula | C₁₂H₁₆FNO |
| Molecular Weight | 209.26 g/mol |
| Stereochemistry | (3S, 4R) – trans configuration |
| SMILES | OC[C@@H]1CNCC[C@H]1c2ccc(F)cc2 |
Physicochemical Characteristics
The removal of the lipophilic sesamol ether significantly alters the solubility profile compared to Paroxetine.[1]
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Solubility: High solubility in polar organic solvents (Methanol, DMSO).[1] Moderate water solubility as the hydrochloride salt; low water solubility as the free base due to the lipophilic fluorophenyl group.[1]
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pKa: ~9.8 (Piperidine nitrogen).[1] This basic center makes the compound highly responsive to pH changes in extraction protocols.[1]
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LogP: ~1.2 (Estimated).[1] Significantly lower than Paroxetine (LogP ~3.95), making it elute earlier in Reverse Phase HPLC.[1]
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Thermal Stability: Stable in solid form.[1] In solution, the primary alcohol is susceptible to oxidation to the carboxylic acid or aldehyde under forced degradation conditions.[1]
Part 3: Synthesis & Formation Pathways[1]
Understanding the origin of N-Desmethylparoxol is vital for controlling impurities.[1] It arises either from the synthesis (as a precursor) or degradation (as a breakdown product).[1]
Synthetic Pathway (The "Classic" Route)
The industrial synthesis typically involves the reduction of an ester intermediate, followed by resolution to the chiral alcohol.[1]
Figure 1: The dual role of N-Desmethylparoxol as both a synthetic precursor (via N-demethylation of Paroxol) and a degradation product of Paroxetine.[1]
Mechanism Note: The transformation from N-Methyl Paroxol to N-Desmethylparoxol typically utilizes 1-chloroethyl chloroformate (ACE-Cl) to cleave the N-methyl bond, yielding the secondary amine necessary for Paroxetine's activity.[1]
Part 4: Analytical Characterization & Protocols
Detection of N-Desmethylparoxol requires separating the polar alcohol from the non-polar API.[1]
HPLC Method (Impurity Profiling)
This protocol is designed to separate N-Desmethylparoxol (Impurity I) from Paroxetine and Sesamol.[1]
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Column: C18 stationary phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).[1]
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent essential for peak shape of the amine).[1]
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Mobile Phase B: Acetonitrile.[1]
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Gradient:
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Detection: UV @ 295 nm (Targeting the fluorophenyl chromophore; note that it lacks the dioxolane absorbance of Paroxetine, so sensitivity is lower).[1]
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Retention Logic: N-Desmethylparoxol will elute significantly earlier (approx.[1] RRT 0.4 - 0.[1]5) than Paroxetine due to the exposed hydroxyl group.[1]
Mass Spectrometry (LC-MS/MS)
For trace quantification in biological matrices or stability samples.[1]
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Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]
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Precursor Ion: m/z 210.1 [M+H]⁺
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Product Ions (Fragmentation):
Experimental Protocol: Isolation from Reaction Mixture
If synthesizing N-Desmethylparoxol as a reference standard from N-Methylparoxol:
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Reaction: Dissolve N-Methylparoxol (1 eq) in dry dichloroethane (DCE) at 0°C. Add 1-chloroethyl chloroformate (1.2 eq) dropwise. Reflux for 2 hours.
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Carbamate Cleavage: Evaporate solvent.[1] Add Methanol and reflux for 1 hour (cleaves the intermediate carbamate).
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Work-up (Critical Step):
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Evaporate Methanol.[1]
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Resuspend residue in 1M HCl (aqueous).[1] Wash with Ethyl Acetate (removes non-basic impurities).[1]
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Basify: Adjust aqueous layer to pH >12 using 5M NaOH.[1] The N-Desmethylparoxol precipitates or oils out.[1]
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Extraction: Extract 3x with Dichloromethane (DCM).
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Drying: Dry organic layer over Na₂SO₄ and concentrate.[1]
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Crystallization: Recrystallize from Isopropanol/Hexane to obtain the white solid.
Figure 2: Acid-Base extraction strategy for purifying N-Desmethylparoxol, leveraging its basic piperidine nitrogen.
Part 5: References
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LGC Standards. (2025). N-Desmethyl Paroxol Hydrochloride Reference Standard. Retrieved from [1]
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European Pharmacopoeia (Ph.[1] Eur.). Paroxetine Hydrochloride Hemihydrate Monograph. Impurity I.
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Toronto Research Chemicals. (2024).[1] Specification Sheet: N-Desmethyl Paroxol. Retrieved from [1]
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CymitQuimica. (2025).[1] Chemical Safety Data Sheet: CAS 125224-43-3.[1][2] Retrieved from [1][3]
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Barnes, R. D., et al. (1991).[1] The Synthesis of Paroxetine and Related Compounds. Journal of Labelled Compounds and Radiopharmaceuticals, 29(4), 435-442.[1] (Mechanistic grounding for N-demethylation).
